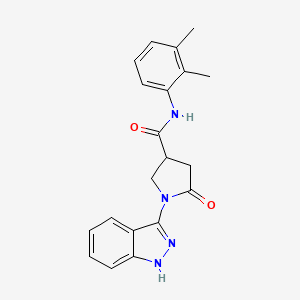![molecular formula C23H31N5OS B11012529 N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11012529.png)
N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(METHYLSULFANYL)-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a triazolopyridine moiety, a pyrrole ring, and a cyclohexylacetamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(METHYLSULFANYL)-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE typically involves multi-step organic reactions. The key steps include the formation of the triazolopyridine core, the introduction of the methylsulfanyl group, and the coupling with the pyrrole and cyclohexylacetamide moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(METHYLSULFANYL)-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the triazolopyridine ring could lead to partially or fully reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(METHYLSULFANYL)-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[3-(METHYLSULFANYL)-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazolopyridine moiety may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group could influence the compound’s binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(METHYLSULFANYL)-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL]-1-BENZOFURAN-2-CARBOXAMIDE: Shares the triazolopyridine and methylsulfanyl groups but differs in the acetamide moiety.
1,2,4-TRIAZOLO[4,3-A]PYRIDINE DERIVATIVES: Compounds with similar triazolopyridine cores but different substituents.
Uniqueness
N-[3-(METHYLSULFANYL)-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C23H31N5OS |
|---|---|
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-[1-(pyrrol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C23H31N5OS/c1-30-16-10-19(22-26-25-20-9-3-6-15-28(20)22)24-21(29)17-23(11-4-2-5-12-23)18-27-13-7-8-14-27/h3,6-9,13-15,19H,2,4-5,10-12,16-18H2,1H3,(H,24,29) |
InChI-Schlüssel |
PDJANJQNZNLMPO-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC(C1=NN=C2N1C=CC=C2)NC(=O)CC3(CCCCC3)CN4C=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11012452.png)
![(2S)-({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid](/img/structure/B11012457.png)

![5-bromo-N~3~-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B11012474.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11012482.png)
![2-(2-methoxyethyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11012490.png)
![1-oxo-2-(propan-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11012495.png)
![N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine](/img/structure/B11012499.png)
![2-methyl-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-3-nitrobenzamide](/img/structure/B11012504.png)
![(5,6-dimethoxy-1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B11012507.png)
![2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B11012514.png)
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11012515.png)
![1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B11012523.png)
![(2E)-N-[3-(dimethylamino)propyl]-2-methyl-3-phenylprop-2-enamide](/img/structure/B11012524.png)
